

# Angulatin K: A Comprehensive Technical Review of a Sesquiterpenoid from *Celastrus angulatus*

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## Compound of Interest

Compound Name: *Angulatin K*

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## Abstract

**Angulatin K**, a complex sesquiterpene polyol ester isolated from the root bark of *Celastrus angulatus*, represents a class of natural products with significant biological activities. This technical guide provides a detailed review of the current literature on **Angulatin K** and related  $\beta$ -dihydroagarofuran sesquiterpenoids. It covers the history of its discovery, chemical structure, and known biological effects, with a focus on its insecticidal and cytotoxic properties. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes potential signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

## Introduction

*Celastrus angulatus*, a climbing shrub native to East Asia, has a long history of use in traditional medicine and as a natural insecticide. The insecticidal and medicinal properties of this plant are largely attributed to a diverse array of sesquiterpenoid polyol esters, characterized by a  $\beta$ -dihydroagarofuran skeleton. Among these, **Angulatin K** stands out as a structurally complex and biologically intriguing molecule. This review aims to consolidate the fragmented information available on **Angulatin K** and its analogues, providing a foundational resource for further research and development.

## History and Discovery

The investigation into the chemical constituents of *Celastrus angulatus* has led to the isolation and characterization of numerous sesquiterpenoids. While a singular, comprehensive research paper dedicated solely to "**Angulatin K**" is not readily identifiable in the current body of literature, its structure has been elucidated as 1 $\beta$ , 2 $\beta$ , 8 $\alpha$ , 15-tetraacetoxy-6 $\alpha$ , 9 $\beta$ -dibenzoxy-4 $\alpha$ -hydroxy- $\beta$ -dihydroagrofuran. The discovery of **Angulatin K** and its congeners has been part of a broader effort to identify the bioactive compounds responsible for the traditional uses of *C. angulatus*.

## Chemical Structure

**Angulatin K** belongs to the  $\beta$ -dihydroagarofuran class of sesquiterpenoids. Its core structure is a tricyclic sesquiterpene skeleton, which is heavily substituted with multiple acetate and benzoate groups.

Chemical Name: 1 $\beta$ , 2 $\beta$ , 8 $\alpha$ , 15-tetraacetoxy-6 $\alpha$ , 9 $\beta$ -dibenzoxy-4 $\alpha$ -hydroxy- $\beta$ -dihydroagrofuran

Molecular Formula: C<sub>49</sub>H<sub>52</sub>O<sub>17</sub>

Molecular Weight: 912.9 g/mol

The complex stereochemistry and dense functionalization of **Angulatin K** and related compounds present significant challenges for total synthesis and contribute to their diverse biological activities.

## Biological Activities

Research on sesquiterpenoids from *Celastrus angulatus* has primarily focused on their insecticidal and anticancer properties. While specific quantitative data for **Angulatin K** is limited, the activities of closely related analogues provide valuable insights into its potential.

## Insecticidal Activity

Numerous studies have demonstrated the potent insecticidal effects of extracts and isolated compounds from *C. angulatus* against various insect pests, notably the oriental armyworm (*Mythimna separata*). The primary mechanism of this activity is believed to be neurotoxicity.

## Cytotoxic Activity

In addition to their insecticidal properties, certain sesquiterpenoids from *C. angulatus* have exhibited cytotoxicity against human cancer cell lines. This suggests potential applications in oncology, although research in this area is still in its early stages.

## Quantitative Biological Data

The following tables summarize the available quantitative data for sesquiterpenoids isolated from *Celastrus angulatus*. It is important to note that specific data for **Angulatin K** is not available in the reviewed literature. The data presented here is for structurally similar compounds and should be considered indicative of the potential activity of **Angulatin K**.

Table 1: Insecticidal Activity of *Celastrus angulatus* Sesquiterpenoids against *Mythimna separata*

Compound	KD <sub>50</sub> (µg/g)
Celangulin V	548.6
NW12	673.6
NW27	1121.3
NW30	1720.0
NW37	252.3

KD<sub>50</sub>: Knockdown dose 50, the dose required to knock down 50% of the test population.

Table 2: Cytotoxic Activity of *Celastrus angulatus* Sesquiterpenoids

Compound	Cell Line	IC <sub>50</sub> (µM)
NW12	Bcap-37	> 50
NW30	Bcap-37	> 50

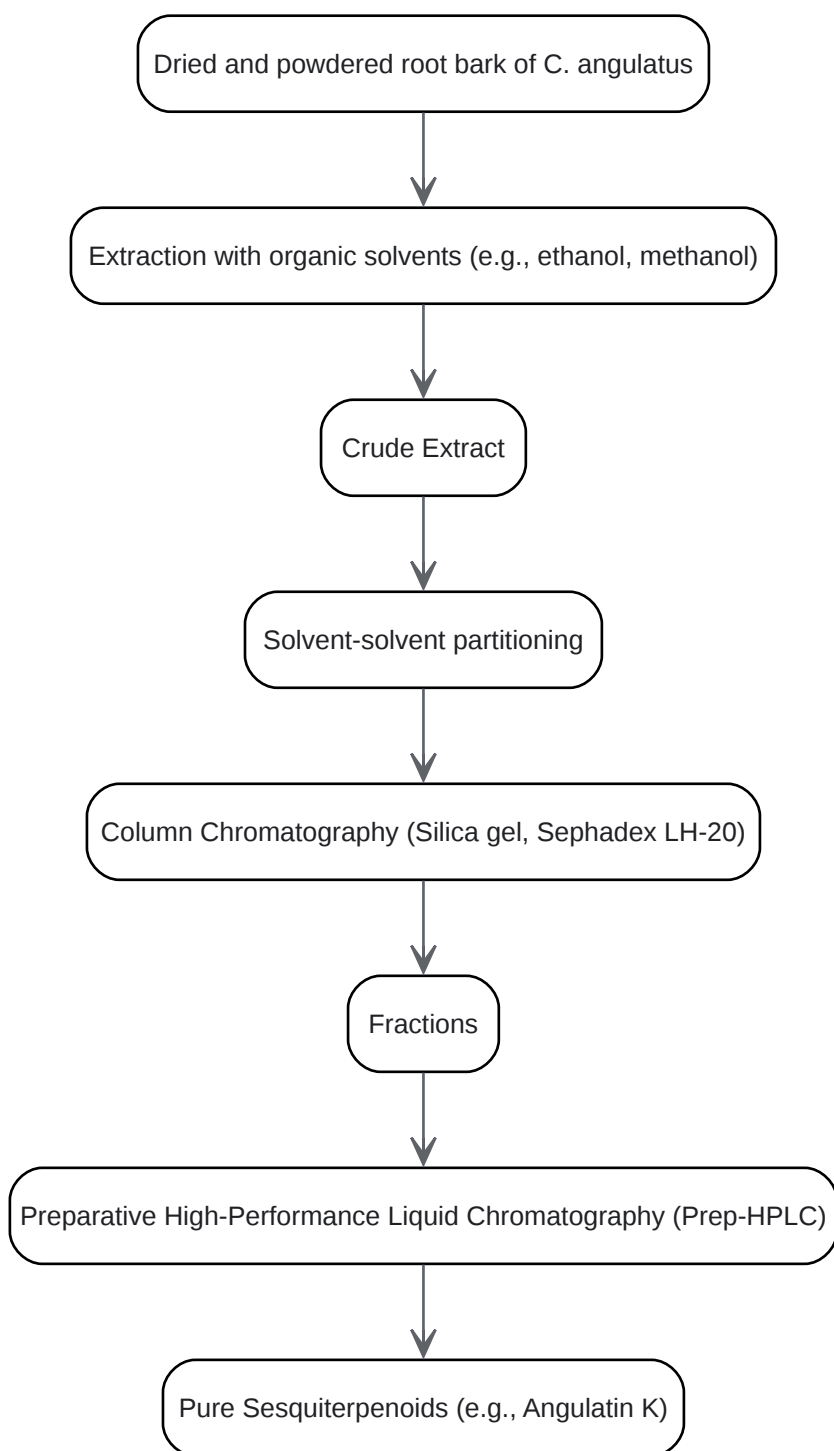
IC<sub>50</sub>: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. Bcap-37 is a human breast carcinoma cell line.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline the general methodologies employed in the study of Celastrus sesquiterpenoids.

## Isolation and Purification of Angulatin K and Related Compounds

A general workflow for the isolation of  $\beta$ -dihydroagarofuran sesquiterpenoids from the root bark of Celastrus angulatus is depicted below.



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**Figure 1.** General workflow for the isolation of sesquiterpenoids.

Methodology:

- **Extraction:** The dried and powdered root bark of *C. angulatus* is typically extracted with a polar solvent such as methanol or ethanol at room temperature.
- **Partitioning:** The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Column Chromatography:** The fractions are subjected to various column chromatography techniques, including silica gel and Sephadex LH-20, to achieve further separation.
- **Preparative HPLC:** Final purification of the individual compounds is often achieved using preparative high-performance liquid chromatography (Prep-HPLC).
- **Structure Elucidation:** The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Insecticidal Bioassay against *Mythimna separata*

Test Insect: Larvae of the oriental armyworm, *Mythimna separata*.

Methodology:

- **Rearing:** *M. separata* larvae are reared on an artificial diet under controlled laboratory conditions (e.g.,  $25 \pm 1^\circ\text{C}$ , 70-80% relative humidity, 14:10 h light:dark photoperiod).
- **Compound Application:** The test compounds are dissolved in a suitable solvent (e.g., acetone) and applied to the dorsal surface of the larvae using a micro-applicator.
- **Observation:** The treated larvae are observed at regular intervals (e.g., 24, 48, and 72 hours) for signs of knockdown and mortality.
- **Data Analysis:** The knockdown dose 50 ( $\text{KD}_{50}$ ) is calculated using probit analysis.

## Cytotoxicity Assay (MTT Assay)

Cell Line: Human breast carcinoma cell line (Bcap-37). Note: The BCaP-37 cell line has been identified as a HeLa derivative.<sup>[1]</sup>

#### Methodology:

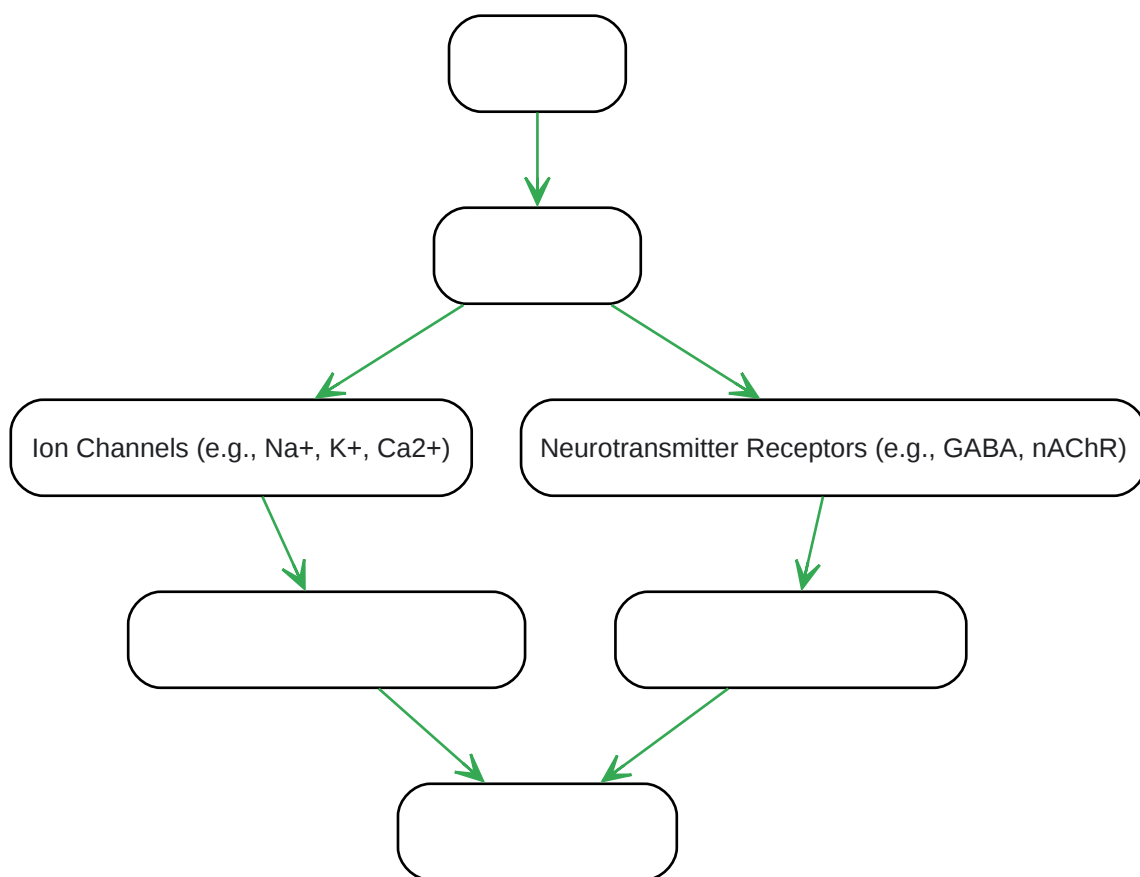
- **Cell Culture:** Bcap-37 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve.

## Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which **Angulatin K** and related  $\beta$ -dihydroagarofuran sesquiterpenoids exert their biological effects are not yet fully elucidated. However, based on the known activities of other natural product insecticides and cytotoxic agents, some potential pathways can be hypothesized.

## Putative Insecticidal Mechanism of Action

The neurotoxic effects of many natural insecticides suggest that they may target ion channels or neurotransmitter receptors in the insect nervous system.

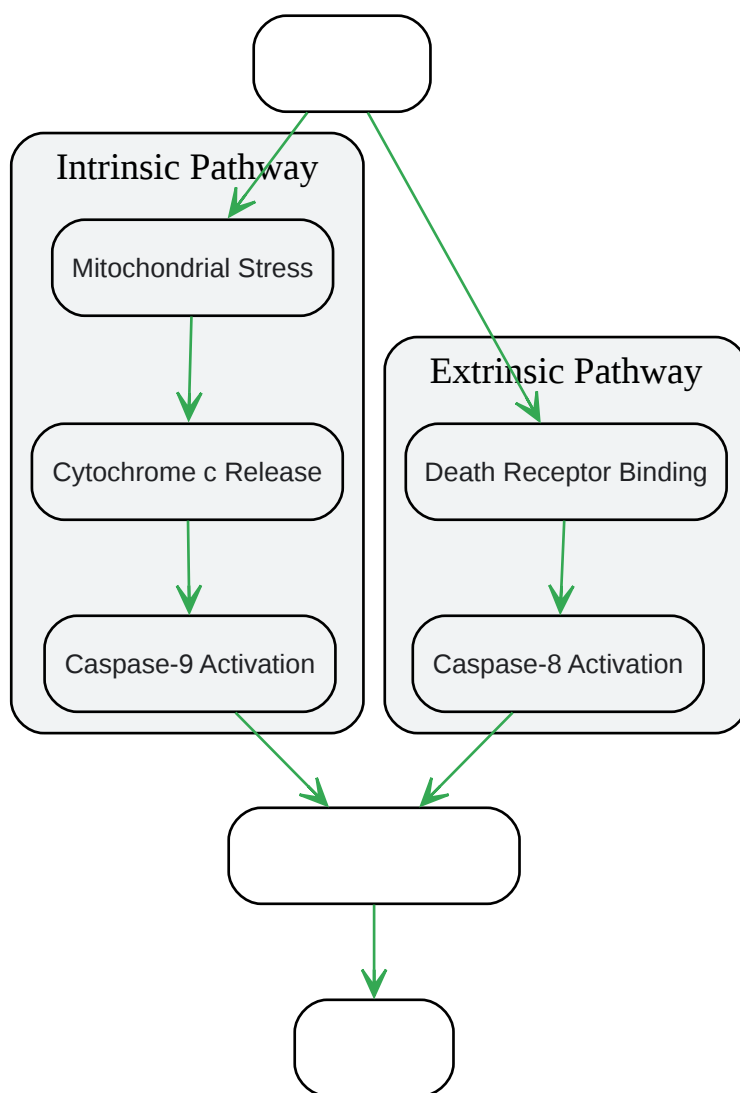


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**Figure 2.** Hypothesized insecticidal mechanism of action.

## Potential Cytotoxic Mechanism of Action

The cytotoxic activity of many natural products is often mediated through the induction of apoptosis (programmed cell death). This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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**Figure 3.** Potential apoptosis-inducing pathways.

Further research is required to validate these hypotheses and to identify the specific molecular targets of **Angulatin K**.

## Future Directions

The study of **Angulatin K** and other sesquiterpenoids from *Celastrus angulatus* is a promising area of research. Future efforts should focus on:

- Comprehensive Biological Screening: A broader evaluation of the biological activities of purified **Angulatin K** against a wider range of insect pests and cancer cell lines.

- Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways responsible for its insecticidal and cytotoxic effects.
- Total Synthesis: The development of a total synthesis route for **Angulatin K** would provide a sustainable supply for further research and enable the synthesis of novel analogues with improved activity and selectivity.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of **Angulatin K** analogues to identify the key structural features required for its activity.

## Conclusion

**Angulatin K**, a structurally complex  $\beta$ -dihydroagarofuran sesquiterpenoid from *Celastrus angulatus*, represents a valuable lead compound for the development of new insecticides and potentially anticancer agents. While the current body of literature provides a foundation for understanding its properties, significant further research is needed to fully realize its therapeutic and agrochemical potential. This technical review serves as a comprehensive starting point for researchers interested in exploring this fascinating natural product.

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## References

- 1. Cellosaurus cell line BCaP-37 (CVCL\_0164) [cellosaurus.org]
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